4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene - 174264-46-1

4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene

Catalog Number: EVT-387821
CAS Number: 174264-46-1
Molecular Formula: C34H41NO4SSi
Molecular Weight: 587.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Raloxifene is a selective estrogen receptor modulator (SERM) known for its beneficial effects in preventing bone loss and treating osteoporosis. It functions by binding to estrogen receptors and exerting either agonistic or antagonistic effects depending on the target tissue. This dual action makes raloxifene a compound of interest in various medical fields, including oncology, where it has been studied for its potential to induce apoptosis in cancer cells, particularly in the context of prostate cancer12.

Raloxifene

  • Compound Description: Raloxifene, chemically known as [2-(4-hydroxyphenyl)-6-hydroxybenzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride, is a selective estrogen receptor modulator (SERM) []. It exhibits estrogen agonist activity in bone tissue and on serum lipids, while acting as an estrogen antagonist in breast and uterine tissues []. This profile makes raloxifene clinically relevant for treating osteoporosis and potentially preventing breast cancer [].

[6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene hydrochloride

  • Compound Description: This compound, also known as 4c in the referred study [], represents a novel SERM with enhanced potency compared to raloxifene []. It exhibits a 10-fold increase in estrogen antagonist potency in vitro, effectively inhibiting the proliferation of human breast cancer cells (MCF-7) with an IC50 of 0.05 nM []. In vivo studies demonstrated its potent inhibition of uterine proliferation in rats, suggesting potential for treating estrogen-dependent conditions []. Additionally, 4c demonstrated beneficial effects on cholesterol levels and bone health in animal models, highlighting its potential as a therapeutic agent [].
  • Relevance: This compound shares a significant structural resemblance with 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene. Both compounds belong to the benzothiophene class and possess the same core structure with modifications at the 6-hydroxy position []. While 4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene features a tert-butyldimethylsilyl group, compound 4c incorporates a [4-[2-(1-piperidinyl)ethoxy]phenoxy] moiety at the same position []. This structural similarity suggests potential for analogous biological activity, although further investigation is needed to confirm this.
Mechanism of Action

The mechanism by which raloxifene influences bone metabolism involves both the inhibition of osteoclasts, the cells responsible for bone resorption, and the stimulation of osteoblasts, the cells that form new bone. In vitro studies have shown that raloxifene reduces the number of osteoclasts in a concentration-dependent manner, with the maximal inhibition observed at low concentrations. Interestingly, this inhibitory effect on osteoclasts is lost at higher concentrations. Additionally, raloxifene has been found to inhibit bone resorption in a pit assay, suggesting that it may activate different pathways to exert its effects on osteoclast formation and bone resorption1.

On the other hand, raloxifene has been shown to increase the proliferation of osteoblasts, also in a concentration-dependent manner. This proliferative effect is blocked by an estrogen-receptor antagonist, indicating that it is mediated through estrogen receptor pathways. Raloxifene also upregulates osteoblast-specific transcription factors and collagen type I chain mRNAs, which are essential for bone formation. The compound's ability to modulate cytokine expression, such as interleukin (IL)-1beta and IL-6, further supports its role in bone metabolism1.

In the field of oncology, raloxifene has been studied for its effects on androgen-independent human prostate cancer cell lines. The compound induces apoptosis in these cells in a dose-dependent manner. The apoptosis is associated with nuclear fragmentation and is confirmed by terminal deoxynucleotidyl transferase-mediated nick end labeling (TUNEL) assay. The involvement of caspases in raloxifene-induced apoptosis suggests that the compound activates the apoptotic pathways, which is a promising finding for its potential use in cancer therapy2.

Applications in Various Fields

Raloxifene's applications extend beyond bone health to cancer treatment. In osteoporosis, raloxifene is used to prevent bone loss by modulating the activity of bone cells, thereby reducing the risk of fractures. Its ability to stimulate osteoblast activity and inhibit osteoclast formation makes it a valuable therapeutic agent in managing this condition1.

In the field of oncology, particularly in prostate cancer, raloxifene's ability to induce apoptosis in androgen-independent human prostate cancer cell lines opens up possibilities for its use as a therapeutic agent. The fact that prostate cancer cells express estrogen receptors, and raloxifene's action through these receptors, provides a rationale for its potential efficacy in treating this type of cancer2.

Properties

CAS Number

174264-46-1

Product Name

4'-tert-Butyldimethylsilyl-6-hydroxy Raloxifene

IUPAC Name

[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-6-hydroxy-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone

Molecular Formula

C34H41NO4SSi

Molecular Weight

587.8 g/mol

InChI

InChI=1S/C34H41NO4SSi/c1-34(2,3)41(4,5)39-28-16-11-25(12-17-28)33-31(29-18-13-26(36)23-30(29)40-33)32(37)24-9-14-27(15-10-24)38-22-21-35-19-7-6-8-20-35/h9-18,23,36H,6-8,19-22H2,1-5H3

InChI Key

YYSIXGNGLSNJGQ-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5

Synonyms

[2-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]-6-hydroxybenzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone; 6-Hydroxy-4’-tert-butyldimethylsylyl Raloxifene;

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.